REACTION_CXSMILES
|
C[C@@]12[C@H]3[C@@H](O)C[C@:15]4([CH3:25])[C@@:19](O)([C:20]([CH2:22]O)=[O:21])[CH2:18]C[C@H]4[C@@H]3CCC1=CC(=O)CC2.C[C@@]12[C@@](O)([C:37](CO)=[O:38])CC[C@H]1[C@@H]1CCC3[C@@](C)([C@H]1[C@@H](O)C2)C=CC(=O)C=3.[OH:53][C@H]1C[C@@]2(C)[C@@H](CC[C@]2(OC(=O)C)C(=O)COC(=O)C)[C@H]2[C@H]1[C@]1(C)C(CC2)=CC(=O)C=C1.Cl(O)(=O)(=O)=O>>[C:20]([CH:19]([CH2:15][CH3:25])[C:18]([O:38][CH3:37])=[O:53])(=[O:21])[CH3:22]
|
Name
|
Hydrocortisone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
|
Name
|
prednisolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H]1[C@@H]2[C@]3(C=CC(C=C3CC[C@H]2[C@@H]2CC[C@](C(COC(C)=O)=O)([C@]2(C1)C)OC(C)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H]1[C@@H]2[C@]3(C=CC(C=C3CC[C@H]2[C@@H]2CC[C@](C(COC(C)=O)=O)([C@]2(C1)C)OC(C)=O)=O)C
|
Name
|
alkyl acetylalkanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyl formylalkanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |